トリヒドロキシコレスタノイン酸

概要

説明

トリヒドロキシコレスタノ酸は、コプロコリック酸としても知られており、自然に発生する胆汁酸の中間体です。血液中に存在する内因性代謝産物であり、コリック酸の生合成に関与しています。 この化合物は、ツェルウェガー症候群、レフサム病、D-二機能性タンパク質欠損症など、さまざまな代謝性疾患の研究において重要です .

科学的研究の応用

Trihydroxycholestanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other bile acids and sterol derivatives.

Biology: The compound is studied for its role in metabolic pathways and its involvement in genetic disorders.

Medicine: Research focuses on its potential therapeutic applications in treating metabolic disorders such as Zellweger syndrome and Refsum disease.

Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes

作用機序

トリヒドロキシコレスタノ酸は、胆汁酸生合成における中間体としての役割を通じてその効果を発揮します。この化合物は、ペルオキシソームでβ酸化を受け、コリック酸やケノデオキシコリック酸などの成熟した胆汁酸を形成します。これらの胆汁酸は、食事性脂肪の消化と吸収に不可欠です。 関与する分子標的には、非常に長鎖アシルCoAシンテターゼやペルオキシソームβ酸化酵素などの酵素が含まれます .

類似化合物:

ジヒドロキシコレスタノ酸: 同様の代謝経路に関与する別の胆汁酸中間体です。

コリック酸: トリヒドロキシコレスタノ酸から形成される成熟した胆汁酸です。

ケノデオキシコリック酸: 同様の生合成経路を通じて形成される別の成熟した胆汁酸

独自性: トリヒドロキシコレスタノ酸は、胆汁酸の生合成における中間体としての特定の役割のためにユニークです。 体内の存在量とレベルは、特定の代謝性疾患を示しており、これらの状態の診断と研究のための貴重なバイオマーカーとなっています .

生化学分析

Biochemical Properties

Trihydroxycholestanoic acid plays a crucial role in several key metabolic pathways. It is involved in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . It interacts with enzymes such as alpha-methylacyl-CoA racemase, which plays an important role in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . This interaction is essential for the continued metabolism of the products generated by peroxisomes .

Cellular Effects

Trihydroxycholestanoic acid influences cell function by participating in various cellular processes. In the absence of functional peroxisomes, bile acid synthesis is disrupted, leading to multisystem disease with abnormalities in the brain, liver, kidneys, muscle, eyes, ears, and nervous system . The accumulation of Trihydroxycholestanoic acid, a C27-bile acid intermediate, is one of the biochemical abnormalities in these patients .

Molecular Mechanism

The conversion of cholesterol to bile acids involves hydroxylation, oxidation of the 3-hydroxy group with isomerization of the double bond from C5 to C4, stereo-specific reduction of the double bond at C4, and the oxidative cleavage of the side-chain to convert the isooctane side-chain of cholesterol to an isopentanoic acid of C24 bile acid molecules . Trihydroxycholestanoic acid is an intermediate in this process .

Temporal Effects in Laboratory Settings

In a study conducted on patients with Zellweger spectrum disorders, bile acid synthesis was suppressed after 21 months of cholic acid treatment, accompanied by reduced levels of Trihydroxycholestanoic acid in plasma . These levels significantly increased again after discontinuation of the treatment .

Metabolic Pathways

Trihydroxycholestanoic acid is involved in the metabolic pathway of bile acid synthesis. It undergoes one cycle of peroxisomal beta-oxidation to yield the primary C24-bile acids . This process involves enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes of hepatocytes .

Transport and Distribution

It is known that bile acids, including Trihydroxycholestanoic acid, are conjugated to glycine or taurine before secretion into the bile .

Subcellular Localization

Trihydroxycholestanoic acid is bimodally distributed to both the peroxisome and the mitochondrion . This distribution is the result of differential targeting of the same gene product . The cytosolic enzyme may play important roles in protection against toxicity by accumulation of unconjugated bile acids and non-esterified very long-chain fatty acids .

準備方法

合成経路と反応条件: トリヒドロキシコレスタノ酸は、コレステロールの酸化によって合成することができます。このプロセスには、ステロイド核の特定の位置での水酸化を含む、複数の酵素反応が含まれます。 反応条件は通常、水酸化プロセスを促進するために、特定の酵素と補因子の存在を必要とします .

工業生産方法: トリヒドロキシコレスタノ酸の工業生産には、遺伝子組み換え微生物を使用して化合物を産生するバイオテクノロジー方法が使用されます。 これらの微生物は、コレステロールまたはその他のステロール前駆体からのトリヒドロキシコレスタノ酸の生合成に必要な酵素を発現するように設計されています .

化学反応の分析

反応の種類: トリヒドロキシコレスタノ酸は、次のものを含む、いくつかのタイプの化学反応を受けます。

酸化: この化合物は、他の胆汁酸中間体を形成するためにさらに酸化することができます。

還元: 還元反応は、トリヒドロキシコレスタノ酸を、酸化されていない形態に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな胆汁酸中間体と誘導体があり、これらは体内のさらなる代謝過程にとって重要です .

4. 科学研究への応用

トリヒドロキシコレスタノ酸は、いくつかの科学研究への応用があります。

化学: 他の胆汁酸やステロイド誘導体の合成における中間体として使用されます。

生物学: この化合物は、代謝経路における役割と遺伝性疾患への関与について研究されています。

医学: 研究では、ツェルウェガー症候群やレフサム病などの代謝性疾患の治療における潜在的な治療効果に焦点を当てています。

類似化合物との比較

Dihydroxycholestanoic acid: Another bile acid intermediate involved in similar metabolic pathways.

Cholic acid: A mature bile acid formed from trihydroxycholestanoic acid.

Chenodeoxycholic acid: Another mature bile acid formed through similar biosynthetic pathways

Uniqueness: Trihydroxycholestanoic acid is unique due to its specific role as an intermediate in the biosynthesis of bile acids. Its presence and levels in the body are indicative of certain metabolic disorders, making it a valuable biomarker for diagnosing and studying these conditions .

生物活性

3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid, also known as coprostanic acid, is a bile acid that plays a significant role in lipid metabolism and digestion. This compound is characterized by its unique hydroxylation pattern on the cholestane skeleton, which influences its biological functions and interactions within the body.

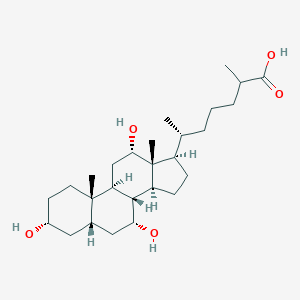

Chemical Structure and Properties

The chemical structure of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid can be represented as follows:

This structure features three hydroxyl groups at positions 3, 7, and 12, which are crucial for its biological activity. The presence of these functional groups enhances the compound's amphipathic nature, allowing it to interact effectively with lipid membranes and other biological molecules.

Bile Acid Synthesis

3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid is primarily involved in the biosynthesis of bile acids. It serves as a precursor for chenodeoxycholic acid and cholic acid through enzymatic processes that occur in the liver. The conversion involves several key enzymes:

- 3α-Hydroxysteroid dehydrogenase

- D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase

- Thiolase

These enzymes facilitate the transformation of the compound into primary bile acids, which are essential for fat digestion and absorption in the intestine .

Physiological Roles

Bile acids, including coprostanic acid, function as detergents that emulsify fats, aiding their absorption in the intestines. They also play regulatory roles in cholesterol homeostasis and lipid metabolism by modulating the expression of key enzymes involved in these processes .

Metabolic Profiling

Recent studies have employed advanced techniques such as Ultra Performance Liquid Chromatography (UPLC) coupled with mass spectrometry to analyze the metabolic fate of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid in various biological matrices. These studies reveal that this compound is efficiently metabolized into chenodeoxycholic acid in humans .

Case Studies

- Liver Function Studies : In isolated perfused rabbit liver experiments, it was observed that perfusion with 3Alpha,7Alpha-trihydroxy-5Beta-cholestan-26-oic acid led to the production of cholic acid. This indicates its role as a precursor in bile acid synthesis .

- Clinical Applications : The compound has been investigated for its potential therapeutic applications in treating liver diseases and disorders related to bile acid metabolism. For instance, it has shown promise in ameliorating conditions associated with bile acid synthesis disorders .

Research Findings

Recent research highlights several important findings regarding the biological activity of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid:

特性

IUPAC Name |

(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWPIIOQKZNXBB-VCVMUKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862168 | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coprocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

547-98-8 | |

| Record name | Trihydroxycoprostanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coprocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。